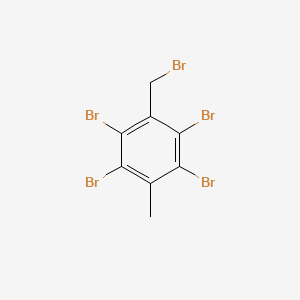
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is a brominated aromatic compound with the molecular formula C8H5Br5. This compound is characterized by the presence of multiple bromine atoms attached to a benzene ring, along with a bromomethyl and a methyl group. It is used in various chemical research and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene can be synthesized through a multi-step bromination process. The starting material, 1,2,4,5-tetrabromobenzene, undergoes bromomethylation in the presence of formaldehyde and hydrobromic acid. The reaction conditions typically involve:
Temperature: Controlled to avoid decomposition.
Catalysts: Lewis acids like aluminum bromide may be used to facilitate the reaction.
Solvents: Non-polar solvents such as chloroform or carbon tetrachloride are often employed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles like amines or thiols.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Zinc, hydrochloric acid, and ethanol as a solvent.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine.
Oxidation: Carboxylic acids.
Reduction: De-brominated benzene derivatives.
Applications De Recherche Scientifique
1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Employed in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,2,4,5-tetrabromo-3-(bromomethyl)-6-methylbenzene exerts its effects involves:
Molecular Targets: Interaction with cellular proteins and enzymes, potentially inhibiting their function.
Pathways Involved: Disruption of cellular processes like DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-chlorobenzene
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methoxybenzene
- 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-ethoxybenzene
Uniqueness: 1,2,4,5-Tetrabromo-3-(bromomethyl)-6-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of a methyl group instead of other substituents like chlorine or methoxy groups can significantly alter its physical and chemical properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
66217-03-6 |
|---|---|
Formule moléculaire |
C8H5Br5 |
Poids moléculaire |
500.64 g/mol |
Nom IUPAC |
1,2,4,5-tetrabromo-3-(bromomethyl)-6-methylbenzene |
InChI |
InChI=1S/C8H5Br5/c1-3-5(10)7(12)4(2-9)8(13)6(3)11/h2H2,1H3 |
Clé InChI |
VFGNOMLRBJYUMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)Br)CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



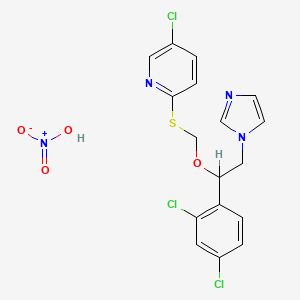
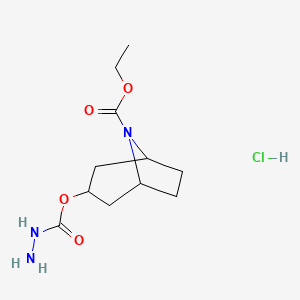

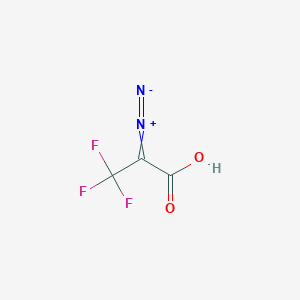
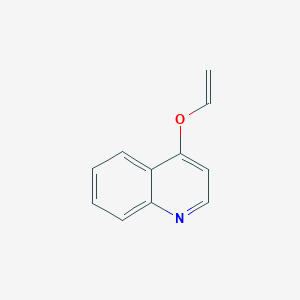
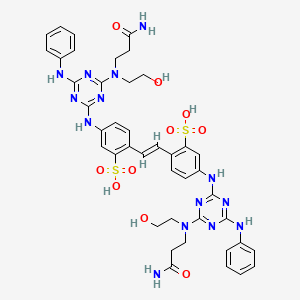
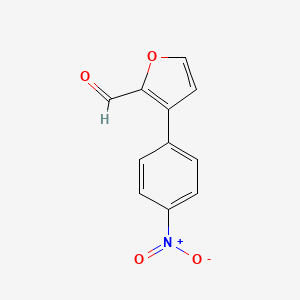
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
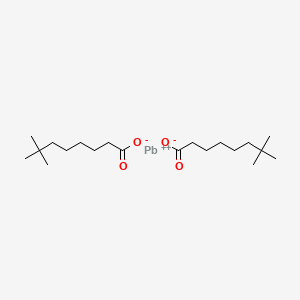
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)


![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
